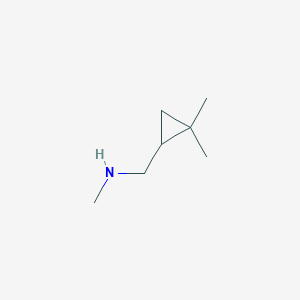

1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine

CAS No.:

Cat. No.: VC13400716

Molecular Formula: C7H15N

Molecular Weight: 113.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H15N |

|---|---|

| Molecular Weight | 113.20 g/mol |

| IUPAC Name | 1-(2,2-dimethylcyclopropyl)-N-methylmethanamine |

| Standard InChI | InChI=1S/C7H15N/c1-7(2)4-6(7)5-8-3/h6,8H,4-5H2,1-3H3 |

| Standard InChI Key | DEYFGXAJBCGHEC-UHFFFAOYSA-N |

| SMILES | CC1(CC1CNC)C |

| Canonical SMILES | CC1(CC1CNC)C |

Introduction

Synthesis and Preparation

Compounds with similar structures are often synthesized through reactions involving amines and suitable precursors. For example, [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride is synthesized from 2,2-dimethylcyclopropylmethanol and methylamine. The synthesis of 1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine might involve analogous reactions, depending on the availability of starting materials.

Chemical Reactions and Applications

Compounds with cyclopropyl and amine groups can participate in various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under controlled conditions to achieve high yields and selectivity.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Formation of oxides | Potassium permanganate |

| Reduction | Formation of amines | Lithium aluminum hydride |

| Substitution | Nucleophilic substitution | Sodium hydroxide |

Biological Activities and Research Findings

While specific biological activities of 1-(2,2-Dimethylcyclopropyl)-N-methylmethanamine are not documented, related compounds have shown potential in biological studies. For instance, [(2,2-dimethylcyclopropyl)methyl]methylamine hydrochloride has been explored for its role in inhibiting certain enzymes involved in cancer progression.

Safety Information

Handling and safety measures for compounds with similar structures typically involve precautions against skin and eye irritation. Proper handling and storage are essential to prevent accidents and ensure compliance with safety regulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume